molecular formula C16H16N2O2 B11851962 tert-Butyl (5-cyanonaphthalen-2-yl)carbamate CAS No. 685902-47-0

tert-Butyl (5-cyanonaphthalen-2-yl)carbamate

Cat. No.: B11851962
CAS No.: 685902-47-0
M. Wt: 268.31 g/mol
InChI Key: PVTKPUIVOZEIPL-UHFFFAOYSA-N
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Description

tert-Butyl (5-cyanonaphthalen-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyano group, and a naphthalene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-cyanonaphthalen-2-yl)carbamate typically involves the reaction of 5-cyanonaphthalene-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-cyanonaphthalen-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl (5-cyanonaphthalen-2-yl)carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a protecting group for amines.

Biology: In biological research, this compound can be used to study the interactions of carbamates with biological molecules. It may also serve as a probe to investigate enzyme activities.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its unique structure can be exploited to develop new drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (5-cyanonaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

  • tert-Butyl (2-aminophenyl)carbamate
  • tert-Butyl (4-ethynylphenyl)carbamate
  • tert-Butyl (2-oxo-2H-pyran-5-yl)carbamate

Comparison: tert-Butyl (5-cyanonaphthalen-2-yl)carbamate is unique due to the presence of the cyano group and the naphthalene ring. These structural features confer distinct chemical and biological properties compared to other carbamates. For example, the cyano group can enhance the compound’s reactivity and binding affinity to certain molecular targets, while the naphthalene ring can influence its solubility and stability.

Properties

CAS No.

685902-47-0

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

tert-butyl N-(5-cyanonaphthalen-2-yl)carbamate

InChI

InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)18-13-7-8-14-11(9-13)5-4-6-12(14)10-17/h4-9H,1-3H3,(H,18,19)

InChI Key

PVTKPUIVOZEIPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=CC=C2)C#N

Origin of Product

United States

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